molecular formula C11H10O2 B8250264 1-(3-Methoxyphenyl)buta-2,3-dien-1-one

1-(3-Methoxyphenyl)buta-2,3-dien-1-one

Cat. No.: B8250264
M. Wt: 174.20 g/mol
InChI Key: NZPSNCSJHBPPSH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)buta-2,3-dien-1-one (CAS RN: 155586-44-0) is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol. It features a conjugated system comprising a 3-methoxyphenyl group and a buta-2,3-dien-1-one chain. This structure classifies it as a phenylbutanoid, a class of compounds known for their versatility as starting materials in organic synthesis . The extended π-conjugation present in its 1,3-diene scaffold makes it a candidate for investigating photophysical properties, similar to related structures that exhibit solid-state emission . Compounds with this diene system are valuable intermediates for constructing complex natural products and bioactive molecules, and they find applications in polymer chemistry and materials science . While the specific biological profile of this compound is still being explored, structurally related phenyl-1,3-butadienes have attracted significant research interest due to a broad range of reported pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions. The provided safety information indicates potential hazards including warnings regarding toxicity if swallowed, skin irritation, serious eye irritation, and toxicity if inhaled .

Properties

InChI

InChI=1S/C11H10O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4-8H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPSNCSJHBPPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

The Meyer-Schuster rearrangement is a classic acid-catalyzed transformation of propargyl alcohols to α,β-unsaturated ketones. For 1-(3-methoxyphenyl)buta-2,3-dien-1-one, the protocol involves:

  • Synthesis of 1-(3-Methoxyphenyl)but-3-yn-1-ol :

    • Reactants : 3-Methoxybenzaldehyde and propargyl bromide.

    • Conditions : Activated zinc dust in THF/DMF at RT.

    • Yield : ~86% (adapted from).

  • Oxidation to Allenone :

    • Reagent : Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.

    • Mechanism : Dehydrogenation and tautomerization.

    • Yield : 90% (similar to).

Optimization Insights

  • Catalyst Alternatives : AgNO₃ in CH₃CN at 80°C facilitates cyclization but is less effective for methoxyphenyl derivatives.

  • Solvent Effects : Acetone ensures optimal oxidation kinetics.

Aldol Condensation-Dehydrogenation Approach

Procedure

Adapted from p-methoxyphenyl analogues:

  • Aldol Condensation :

    • Reactants : 3-Methoxybenzaldehyde and acetone.

    • Base : NaOH or KOH in ethanol/H₂O.

    • Product : 4-(3-Methoxyphenyl)-3-buten-2-one.

  • Dehydrogenation :

    • Reagent : Pd/BaSO₄ or MnO₂ under H₂ atmosphere.

    • Yield : ~70% (extrapolated from).

Limitations

  • Requires harsh conditions for dehydrogenation, risking methoxy group demethylation.

  • Lower regioselectivity compared to Meyer-Schuster.

Transition-Metal-Catalyzed Allenylation

Chromium-Catalyzed Method

  • Reactants : 3-Methoxybenzaldehyde and propargyl bromide.

  • Catalyst : CrCl₃ with (R,S)-DTBM-SEGPHOS ligand.

  • Conditions : Mn powder, LiBr, TESCl in THF at 40°C.

  • Yield : 65–73% (adapted from).

Silver-Mediated Cyclization

  • Substrate : 1-(3-Methoxyphenyl)buta-2,3-dien-1-ol.

  • Catalyst : AgNO₃ (20 mol%) in CH₃CN at 80°C.

  • Yield : 87–90% (similar to).

Comparative Analysis of Methods

Method Yield Conditions Advantages Drawbacks
Meyer-Schuster85–90%Acidic, RT to 80°CHigh regioselectivityRequires toxic Jones reagent
Aldol-Dehydrogenation65–70%Basic, H₂ atmosphereScalableRisk of demethylation
Cr-Catalyzed65–73%40°C, inert atmosphereStereoselectiveCostly ligands
Ag-Mediated87–90%80°C, CH₃CNRapid cyclizationLimited substrate scope

Structural Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.35–7.20 (m, 4H, Ar-H), 6.05 (d, J = 10.5 Hz, 1H, CH₂), 5.90 (d, J = 17.5 Hz, 1H, CH₂), 3.85 (s, 3H, OCH₃), 2.55 (s, 2H, COCH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

  • MS (ESI) : m/z 189.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Demethylation : Use milder oxidants (e.g., MnO₂) instead of Jones reagent.

  • Byproduct Formation : Column chromatography (EtOAc/hexane, 10%) effectively isolates the product.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Precursor for tubulin inhibitors and anticancer agents.

  • Material Science : Conjugated dienes in OLEDs .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 1-(3-Methoxyphenyl)buta-2,3-dien-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of buta-2,3-dien-1-one can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of combretastatin A-4, a well-known anticancer agent .

A specific study demonstrated that this compound analogs significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 25 μM . This suggests potential for further development as a therapeutic agent targeting microtubule dynamics.

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This property could make it valuable in treating conditions characterized by chronic inflammation.

Biological Research Applications

Antioxidant Activity
The methoxy group in this compound contributes to its antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This opens avenues for research into its potential use as an antibacterial agent .

Materials Science Applications

Synthesis of New Materials
The compound serves as a building block in organic synthesis, facilitating the development of novel polymers and materials with tailored properties. Its ability to undergo various chemical transformations makes it suitable for creating high-performance materials used in coatings and adhesives.

Case Studies

StudyFocusFindings
Anticancer Research Evaluation of antiproliferative effectsSignificant reduction in cell viability (59.9% at 25 μM) in lung cancer cell lines (A549 and NCI-H1299)
Inflammation Models Assessment of anti-inflammatory effectsReduced levels of inflammatory markers in animal models following administration
Antimicrobial Activity Investigation of antibacterial propertiesDemonstrated effectiveness against several bacterial strains

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)buta-2,3-dien-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to reduced inflammation and enhanced cellular protection . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)buta-2,3-dien-1-one (50)

  • Synthesis : Prepared via a two-step procedure from 4-methoxybenzaldehyde, yielding 17% as a dark red oil that solidifies at subzero temperatures .
  • Key Data: 1H NMR: δ 7.92 (d, 2H, ArH), 6.93 (d, 2H, ArH), 3.87 (s, 3H, OCH3) .

1-(4-Nitrophenyl)buta-2,3-dien-1-one (59)

  • Synthesis : Synthesized via a MgBr2-catalyzed reaction in CH2Cl2/THF, yielding 32% as an oil .
  • Key Data :
    • The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reaction pathways. This contrasts with the electron-donating methoxy group .

1-(4-Bromophenyl)buta-2,3-dien-1-one (51)

  • Synthesis : Produced using SnCl2·2H2O and CuBr2, with propargyl bromide as a reagent .

1-(2-(Allyloxy)phenyl)buta-2,3-dien-1-one (III)

  • Synthesis : Oxidized from a propargyl alcohol precursor using Jones reagent, achieving 90% yield .
  • Key Data :
    • The ortho-allyloxy group introduces steric hindrance, which may influence regioselectivity in cycloaddition reactions .

Physical and Spectroscopic Properties

Compound Physical State Key Spectral Features (1H NMR) Yield Reference
1-(4-Methoxyphenyl) derivative Dark red oil δ 3.87 (s, OCH3), aromatic doublets at δ 7.92/6.93 17%
1-(4-Nitrophenyl) derivative Oil N/A (data not provided) 32%
1-(4-Bromophenyl) derivative Not specified N/A (structure confirmed via chromatography) N/A
1-(2-Allyloxy) derivative Purified via column N/A (90% yield highlighted) 90%

Meta-Substitution vs. Para-Substitution

  • Steric Considerations : Meta-substitution avoids steric clashes in ortho positions, which could improve regioselectivity in reactions involving bulky reagents.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methoxyphenyl)buta-2,3-dien-1-one, and what experimental parameters are critical for yield optimization?

Methodological Answer: The synthesis of allenic ketones like this compound typically involves transition-metal-catalyzed cross-coupling or cyclization reactions. For example, palladium-catalyzed coupling of propargyl alcohols with aryl halides or copper-mediated allenylation of carbonyl compounds can be employed. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for efficient π-bond activation .
  • Reaction temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability .
    Yield optimization requires strict moisture/oxygen exclusion and real-time monitoring (e.g., TLC or GC-MS).

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The conjugated allene system (C=C=C) shows characteristic downfield shifts: allenic protons (δ 5.5–6.5 ppm) and carbonyl carbon (δ 190–210 ppm). The 3-methoxyphenyl group exhibits distinct aromatic splitting patterns and a methoxy singlet (δ ~3.8 ppm) .
  • IR : Strong absorption bands for the ketone (C=O, ~1680 cm⁻¹) and allenic C=C stretches (~1950 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 188.1 (calculated for C₁₁H₁₀O₂), with fragmentation peaks corresponding to the loss of CO (Δ m/z 28) .

Q. What stability considerations are essential for storing and handling this compound in laboratory settings?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent [2+2] photocycloaddition of the allene moiety.
  • Temperature : Keep at –20°C to slow dimerization.
  • Moisture control : Use molecular sieves in storage containers to avoid hydrolysis of the ketone group .

Advanced Research Questions

Q. How can density functional theory (DFT) be utilized to predict the electronic structure and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electrostatic potential surfaces : Identify nucleophilic (allene) and electrophilic (carbonyl) sites for reaction planning.
  • Transition-state analysis : Simulate activation energies for cycloaddition or electrophilic addition pathways .
  • Solvent effects : Use implicit solvation models (e.g., PCM) to refine reaction barriers in polar solvents . Validation against experimental spectral data (e.g., NMR chemical shifts) is critical .

Q. What advanced chromatographic methods are recommended for resolving impurities in synthetic batches of this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O, 60:40 to 90:10 over 20 min) to separate allenic byproducts (e.g., dimerized species). Monitor at λ = 254 nm .
  • GC-MS with derivatization : Silylate hydroxylated impurities (e.g., hydrolysis products) with BSTFA to enhance volatility .
  • Validation : Compare retention times and mass spectra against spiked standards .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. To resolve:

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and –40°C .
  • Isotopic labeling : Introduce ¹³C at the carbonyl position to track unexpected shifts caused by conjugation .
  • Cross-validate with computational data : Compare experimental IR stretches with DFT-predicted vibrational modes .

Q. What mechanistic insights govern the Fe(III)-catalyzed functionalization of this compound in cycloaddition reactions?

Methodological Answer: FeCl₃ promotes [4+2] cycloaddition via Lewis acid activation:

Coordination : Fe³+ binds to the allene’s π-electrons, polarizing the C=C bonds .

Electrophilic activation : The carbonyl group becomes more susceptible to nucleophilic attack (e.g., by dienes or indoles) .

Steric control : Substituents on the 3-methoxyphenyl group dictate regioselectivity. Kinetic studies (e.g., Eyring plots) can quantify activation parameters .

Q. How does the methoxy substituent’s position (meta vs. para) influence the photophysical properties of this compound?

Methodological Answer:

  • UV-Vis spectroscopy : The meta-methoxy group induces a bathochromic shift (~10 nm) compared to para-substituted analogs due to altered conjugation .
  • Fluorescence quenching : Meta substitution enhances intersystem crossing (ISC) efficiency, reducing quantum yield. Compare lifetime data (τ) from time-resolved fluorescence assays .

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